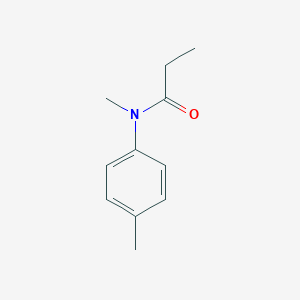
N-Methyl-N-(p-tolyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(p-tolyl)propionamide, also known as N-Methyl-2-(4-methylphenyl)propanamide or N-Methyl-PTP, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(p-tolyl)propionamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
N-Methyl-N-(p-tolyl)propionamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant activity, which suggests that it may have potential as a treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-Methyl-N-(p-tolyl)propionamide in lab experiments include its ease of synthesis and availability, its versatility as a building block for the synthesis of various compounds, and its potential as a treatment for a range of neurological and psychiatric disorders. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research and development of N-Methyl-N-(p-tolyl)propionamide. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new derivatives with improved pharmacological properties and reduced toxicity.
3. Evaluation of its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
4. Investigation of its potential as a tool for studying the GABA-A receptor and other neurotransmitter receptors.
5. Exploration of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N-Methyl-N-(p-tolyl)propionamide is a versatile chemical compound that has shown potential as a building block for the synthesis of various compounds and as a treatment for a range of neurological and psychiatric disorders. Its ease of synthesis and availability make it an attractive reagent for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N-Methyl-N-(p-tolyl)propionamide can be synthesized through the reaction of N-methylacetamide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields N-Methyl-N-(p-tolyl)propionamide as a white crystalline solid with a melting point of 60-62°C.
Applications De Recherche Scientifique
N-Methyl-N-(p-tolyl)propionamide has been widely used in scientific research as a reagent for the synthesis of various compounds and as a building block for the development of new drugs. It has been used in the synthesis of N-methyl-2-(4-methylphenyl)propan-1-amine, which is a potential antidepressant drug. It has also been used in the synthesis of N-methyl-2-(4-methylphenyl)propanamide derivatives, which have shown promising anti-cancer activity.
Propriétés
Numéro CAS |
143084-99-5 |
|---|---|
Nom du produit |
N-Methyl-N-(p-tolyl)propionamide |
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-methyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
TWKSRFYRSYUOKC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
SMILES canonique |
CCC(=O)N(C)C1=CC=C(C=C1)C |
Synonymes |
Propanamide, N-methyl-N-(4-methylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



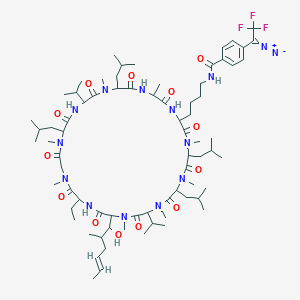
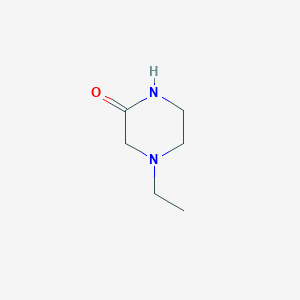
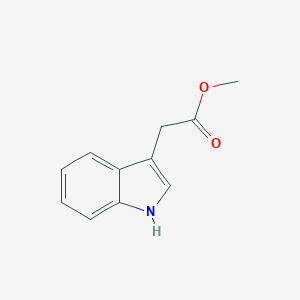
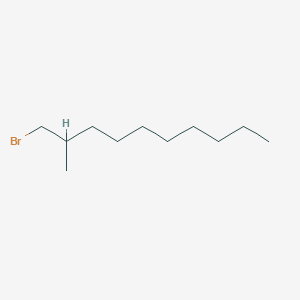
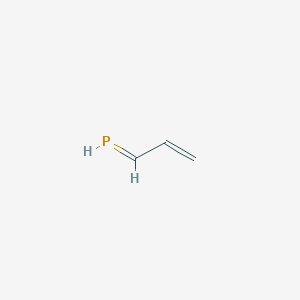
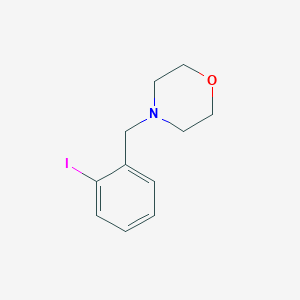
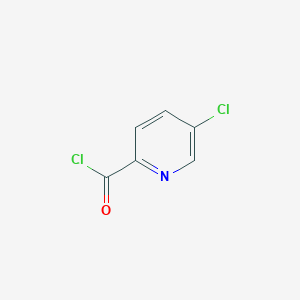
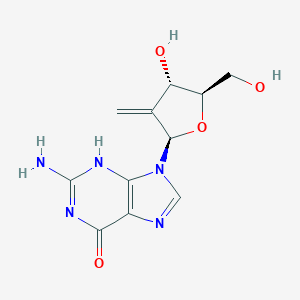
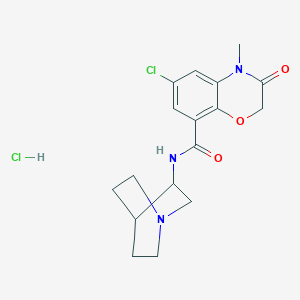
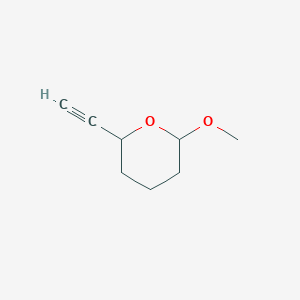
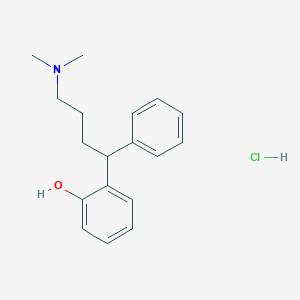
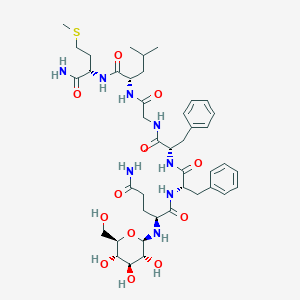
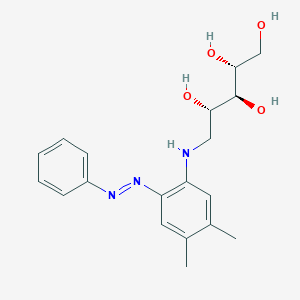
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)